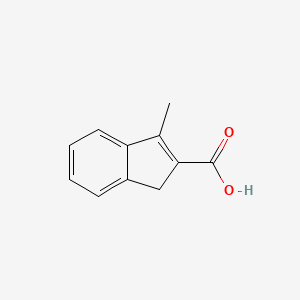

3-Methylindene-2-carboxylic acid

描述

Historical Context and Evolution of Indene (B144670) Carboxylic Acid Research

Research into indene and its derivatives dates back to the mid-20th century. Early studies focused on the fundamental reactivity and properties of the indene skeleton. For instance, the metalation of indene and the preparation of indene-1-carboxylic acid were subjects of research communicated as early as 1966. rsc.org The structure of indene-1(3)-carboxylic acid was a topic of investigation published in 1964, indicating that the foundational chemistry of indene carboxylic acids has been established for several decades. acs.org

The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in the pharmacophore of approximately 450 drugs. nih.gov However, issues such as metabolic instability or poor membrane permeability have driven chemists to develop bioisosteres, which are substitutes for carboxylic acids that retain similar biological activity but have improved physicochemical properties. nih.gov This ongoing challenge in drug design has sustained interest in novel carboxylic acid structures, including those built upon the indene scaffold.

The evolution of this research field has moved from fundamental synthesis and structural elucidation to the application of these molecules in complex systems. The development of more sophisticated synthetic methods, such as multicomponent reactions, has enabled the creation of diverse libraries of indole (B1671886) and indene derivatives for biological screening. rug.nl The synthesis of complex structures like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, an intermediate for non-fullerene acceptors in organic solar cells, highlights the progress in this area. mdpi.com

Significance of 3-Methylindene-2-carboxylic Acid in Contemporary Organic and Medicinal Chemistry

This compound (CAS Number: 34225-81-5) has emerged as a valuable building block in both organic and medicinal chemistry. Its utility is demonstrated by its application in the synthesis of specialized molecules with significant biological and material science applications.

In medicinal chemistry, it serves as a precursor for creating sophisticated biological tools. For example, it was used in the synthesis of LKS01-B650, an imaging probe designed to selectively bind to the catalytically active LMP7 subunit of the immunoproteasome in living cells. sigmaaldrich.comsigmaaldrich.com This application underscores the compound's role in developing advanced diagnostics and research agents.

In the broader field of organic chemistry, this compound is used as a starting material for further chemical transformations. It can be reduced with sodium amalgam to produce 1-methylindane-2-carboxylic acid. sigmaaldrich.comsigmaaldrich.com Furthermore, it undergoes asymmetric hydrogenation when a palladium on aluminum oxide (Pd/Al2O3) catalyst is used in the presence of cinchonidine (B190817) as a chiral modifier, demonstrating its utility in stereoselective synthesis. sigmaaldrich.com The indene scaffold itself is a key component in several commercial succinate (B1194679) dehydrogenase inhibitors (SDHIs) used as fungicides, and recent research has explored indene amino acid derivatives as potential next-generation SDHIs. acs.org

Overview of Key Research Areas and Unexplored Potential

Current research involving this compound and its derivatives is concentrated in several key areas:

Medicinal Chemistry: The development of probes for cellular imaging and the synthesis of bioactive compounds remain a primary focus. sigmaaldrich.comsigmaaldrich.com The structural backbone of indene carboxylic acids is being explored for its potential as a scaffold for new therapeutic agents, particularly as enzyme inhibitors. acs.org

Materials Science: Indene derivatives are being investigated for their use in organic electronics. Specifically, they are used in the synthesis of non-fullerene acceptors for organic solar cells (OSCs), a field that has seen rapid development and has achieved significant improvements in power-conversion efficiency. mdpi.com

Catalysis: The use of this compound in asymmetric hydrogenation reactions points to its utility in developing and understanding stereoselective catalytic processes. sigmaaldrich.com

The unexplored potential of this compound is vast. Given the biological activities observed in various indene derivatives—including antitumor, antihypercholesterolemic, and antimicrobial activities—further derivatization of the this compound core could lead to the discovery of new drug candidates. acs.org Molecular docking simulations have suggested that incorporating an indene fragment can optimize interactions with hydrophobic pockets in target proteins, which could be a fruitful strategy for designing new inhibitors. acs.org Furthermore, its application in creating novel materials for organic electronics beyond solar cells, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), remains an area ripe for exploration.

Compound Information

Below are data tables detailing the properties of this compound and a list of related compounds mentioned in this article.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34225-81-5 sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₁H₁₀O₂ sigmaaldrich.comscbt.com |

| Molecular Weight | 174.20 g/mol sigmaaldrich.comscbt.com |

| Form | Powder sigmaaldrich.com |

| Melting Point | 201-203 °C sigmaaldrich.com |

| InChI Key | RONBYWGSEXDEKC-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | CC1=C(Cc2ccccc12)C(O)=O sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONBYWGSEXDEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187807 | |

| Record name | 3-Methylindene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34225-81-5 | |

| Record name | 3-Methyl-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34225-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylindene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034225815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylindene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylindene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLINDENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CUV9E9RQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies for 3 Methylindene 2 Carboxylic Acid and Its Structural Analogs

Approaches to the Indene (B144670) Core Formation

The formation of the indene ring system is a critical step, with several methodologies available to construct the bicyclic framework. These strategies often involve the formation of the five-membered ring onto a pre-existing benzene (B151609) ring.

The synthesis of the specific 3-methylindene scaffold can be achieved through various cyclization reactions. One common approach involves the use of substituted phenyl precursors that undergo intramolecular reactions to form the five-membered ring. For instance, palladium-catalyzed cyclization reactions of appropriate precursors can lead to the formation of the methylindene core. researchgate.netnih.gov

Another powerful method for the formation of cyclopentenone rings, which can be precursors to indenes, is the Nazarov cyclization. nih.govnih.govwikipedia.orgorganic-chemistry.orgthermofisher.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. By carefully selecting the starting materials, this method can be adapted to produce substituted indenes, including those with a methyl group at the 3-position. The reaction can be initiated by protic or Lewis acids and has seen numerous modern variations to improve its efficiency and scope. nih.govnih.govwikipedia.orgorganic-chemistry.orgthermofisher.com

| Cyclization Strategy | Description | Key Features |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of suitably functionalized aryl precursors catalyzed by a palladium complex. researchgate.netnih.gov | High efficiency and selectivity can be achieved. |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, which can be converted to indenes. nih.govnih.govwikipedia.orgorganic-chemistry.orgthermofisher.com | A versatile method for five-membered ring formation. |

A variety of cyclization reactions are employed to generate the broader class of substituted indenes. Metal-catalyzed reactions, particularly with palladium, rhodium, and iron, are prevalent. For example, rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes yield indene derivatives. youtube.com Iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes. youtube.com Furthermore, gold-catalyzed cyclizations have also been reported to produce substituted indenes.

Intramolecular Friedel-Crafts reactions are a classic method for forming the indene core, though they can sometimes require harsh conditions. More contemporary approaches focus on milder, catalytic methods to achieve the desired cyclization.

Functionalization Strategies for Carboxylic Acid Introduction

Once the indene scaffold is in place, the next critical step is the introduction of the carboxylic acid group at the 2-position of the ring.

A widely used and effective method for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate, most commonly a Grignard reagent. google.comgoogle.com This process involves the formation of an indenylmagnesium halide, which then reacts with carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification yields the desired carboxylic acid. google.comgoogle.com

The general scheme for this reaction is as follows:

Formation of the Grignard reagent from a 2-haloindene derivative.

Reaction of the Grignard reagent with carbon dioxide (often as dry ice).

Acidic workup to produce the carboxylic acid.

Alternatively, organolithium reagents can be used in a similar fashion. organic-chemistry.orgthermofisher.comnih.govchemicalbook.comchemsynthesis.com These reagents are typically more reactive than their Grignard counterparts. The reaction of an indenyl lithium species with carbon dioxide, followed by acidification, provides another route to the carboxylic acid. organic-chemistry.orgthermofisher.com

In some synthetic routes, the carboxylic acid group is introduced after the indene ring has been fully formed and potentially modified. One such strategy involves the hydrolysis of a nitrile group. If a 2-cyanoindene derivative is available, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.comgoogle.com

Another approach is the oxidation of a suitable precursor. For example, if a 2-methylindene is available, it could potentially be oxidized to the corresponding carboxylic acid, although this can be challenging due to the reactivity of the indene ring itself. More commonly, a pre-existing functional group at the 2-position, such as an aldehyde or a hydroxymethyl group, can be oxidized to the carboxylic acid.

A notable method for the synthesis of indene-3-carboxylates involves the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, which generates ketene (B1206846) intermediates that can be trapped by alcohols. rsc.org While this provides substitution at the 3-position, similar principles could potentially be adapted for functionalization at other positions.

Synthesis of Key 3-Methylindene-2-carboxylic Acid Derivatives

This compound serves as a starting material for the synthesis of more complex molecules with important biological activities.

One significant application is in the synthesis of the immunoproteasome probe LKS01-B650. The synthesis of this probe involves the coupling of this compound to a peptide backbone, often utilizing standard solid-phase peptide synthesis (SPPS) techniques. nih.gov

Another key derivative is 1-methylindane-2-carboxylic acid, which can be prepared by the reduction of the double bond in the five-membered ring of this compound. A common method for this transformation is the use of sodium amalgam.

| Derivative | Starting Material | Key Transformation |

| LKS01-B650 | This compound | Amide coupling to a peptide/peptoid backbone. nih.gov |

| 1-Methylindane-2-carboxylic acid | This compound | Reduction of the C1-C2 double bond. |

Preparation of 6,7-Dimethoxy-3-methylindene-2-carboxylic Acid

A known structural analog, 6,7-dimethoxy-3-methylindene-2-carboxylic acid, can be prepared through the cyclization of a substituted propionate (B1217596) followed by hydrolysis. The synthesis primarily involves the preparation of the corresponding ethyl ester, which can then be converted to the carboxylic acid.

The process begins with the cyclization of ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate using polyphosphoric acid. orgsyn.org This reaction is temperature-sensitive and requires careful monitoring to maintain conditions between 20° and 25°C for optimal results. orgsyn.org The initial product of this cyclization is ethyl 6,7-dimethoxy-3-methylindene-2-carboxylate. orgsyn.org

The carboxylic acid is obtained from the workup of the reaction mixture. Specifically, acidification of the combined sodium bicarbonate washings from the ester purification with 10% hydrochloric acid yields 6,7-dimethoxy-3-methylindene-2-carboxylic acid as a colorless precipitate. orgsyn.org The solid acid is then collected by filtration, washed, and dried. orgsyn.org

Table 1: Synthesis of Ethyl 6,7-dimethoxy-3-methylindene-2-carboxylate

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate | Polyphosphoric acid | 20-25°C, 15 min | Ethyl 6,7-dimethoxy-3-methylindene-2-carboxylate | Not specified |

| Sodium bicarbonate washings | 10% Hydrochloric acid | Acidification | 6,7-Dimethoxy-3-methylindene-2-carboxylic acid | 3.4-3.9 g |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Synthesis of Related Indene-2-carboxylic Acid Systems (e.g., 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid)

The synthesis of complex indene-2-carboxylic acid systems, such as 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, highlights the versatility of synthetic routes to this class of compounds. This particular molecule serves as an important intermediate for non-fullerene acceptors used in organic solar cells. mdpi.commdpi.com

The preparation involves a Perkin-type reaction. mdpi.commdpi.com The synthesis starts with 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, which is reacted with tert-butyl acetoacetate. mdpi.com The reaction is conducted in the presence of triethylamine (B128534) and acetic anhydride (B1165640) and is stirred at room temperature for 72 hours. mdpi.com Following this, the mixture is treated with a 2 N solution of hydrochloric acid and heated to 70°C for 2 hours to yield the final product. mdpi.com The resulting solid is then filtered and washed. mdpi.com The structure of the synthesized compound is confirmed through various spectroscopic methods, including NMR, IR spectroscopy, and mass spectrometry. mdpi.comresearchgate.net

Table 2: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

| Starting Material | Reagents | Reaction Time | Key Steps | Product |

|---|---|---|---|---|

| 2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile | tert-Butyl acetoacetate, triethylamine, acetic anhydride | 72 hours at room temp. | Stirring, followed by HCl treatment at 70°C for 2 hours | 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid |

Data sourced from MDPI. mdpi.com

Chemical Modifications and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group in this compound and its analogs is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and other conversions.

Esterification and Ester Hydrolysis Reactions

The carboxylic acid functionality can be readily converted to an ester through processes like the Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process. To favor the formation of the ester, a large excess of the alcohol can be used, or water can be removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Conversely, the ester can be converted back to the carboxylic acid via hydrolysis. libretexts.orgchemguide.co.uk This reverse reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is the direct reverse of the Fischer esterification and is driven by the presence of excess water. masterorganicchemistry.comlibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This method yields the salt of the carboxylic acid, which can then be protonated in a separate acidic workup step to give the free carboxylic acid. libretexts.org

Amidation Reactions for Formation of Peptide Mimics

Amide bond formation is a crucial reaction for creating peptide mimics. Direct amidation of carboxylic acids like this compound can be achieved using various modern synthetic methods that avoid the need for traditional, often harsh, coupling reagents.

One effective method involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, as activating agents. nih.gov This reagent facilitates the direct condensation of a carboxylic acid with an amine in a solvent like acetonitrile, often at elevated temperatures (80-100°C). nih.gov This approach is notable for its operational simplicity and the ability to purify the amide product through a simple filtration procedure, avoiding aqueous workups. nih.gov

Another innovative, one-pot "green" methodology relies on the in-situ formation of a thioester intermediate. nih.gov The carboxylic acid is first converted to a thioester, which is then reacted directly with an amine to form the desired amide. nih.gov This process can be performed under neat conditions or in environmentally benign solvent systems. nih.gov

Table 3: General Conditions for Amidation of Carboxylic Acids

| Method | Reagent/Catalyst | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Borate Ester-Mediated | B(OCH₂CF₃)₃ | Acetonitrile | 80-100 °C | Simple, non-aqueous workup |

| Thioester-Mediated | Dithiocarbamate | Neat or Green Solvent | Varies | 1-pot, avoids coupling reagents |

Other Transformations of the Carboxyl Functionality

Beyond esterification and amidation, the carboxyl group can undergo other valuable transformations. Metallaphotoredox catalysis has emerged as a powerful strategy for the functionalization of carboxylic acids. princeton.edunih.gov These methods enable transformations such as alkylation, arylation, and trifluoromethylation directly from the native carboxylic acid. princeton.edunih.gov

For instance, a copper-catalyzed decarboxylative N-alkylation has been developed. princeton.edu In a proposed mechanism, the carboxylate anion coordinates to a Cu(II) catalyst. Through a photoredox cycle, a carboxyl radical is generated, which then loses CO₂ to form an alkyl radical. This radical can then be trapped to form new carbon-heteroatom or carbon-carbon bonds, offering a modern alternative to classical methods. princeton.edu Such strategies are particularly valuable for late-stage functionalization in drug discovery. nih.gov

Chemical Transformations and Reaction Mechanisms of 3 Methylindene 2 Carboxylic Acid

Catalytic Hydrogenation and Stereoselective Transformations

The presence of a carbon-carbon double bond within the five-membered ring of 3-methylindene-2-carboxylic acid makes it a substrate for hydrogenation reactions. Of particular significance is the potential for stereoselectivity, leading to the formation of chiral products.

Asymmetric hydrogenation is a powerful technique for synthesizing chiral molecules, and α,β-unsaturated carboxylic acids are key substrates in this field. nih.gov The hydrogenation of the C=C double bond in this compound can be achieved using various transition-metal catalysts. nih.govsigmaaldrich.com This process is crucial as it creates a new stereocenter, offering a pathway to enantiomerically enriched or pure compounds. The general approach involves the use of a chiral catalyst system to influence the facial selectivity of hydrogen addition to the planar double bond. nih.govnih.gov

The enantioselectivity of the hydrogenation of α,β-unsaturated carboxylic acids like this compound is highly dependent on the chiral catalyst or modifier used. researchgate.netmdpi.com A well-documented example is the use of a palladium on alumina (B75360) (Pd/Al2O3) catalyst modified with a chiral alkaloid, such as cinchonidine (B190817). sigmaaldrich.comresearchgate.net In this system, cinchonidine acts as a chiral modifier, adsorbing onto the surface of the palladium catalyst. researchgate.net This interaction creates a chiral environment that directs the hydrogenation to occur preferentially on one face of the indene (B144670) double bond, leading to an excess of one enantiomer of the product. researchgate.netresearchgate.net

The effectiveness of this enantioselective hydrogenation is influenced by several factors, including the solvent, hydrogen pressure, and the specific structure of the chiral modifier. researchgate.netresearchgate.net For instance, the polarity of the solvent can have opposing effects on the reaction rate and the enantioselectivity, necessitating a careful optimization of reaction conditions. researchgate.net The interaction between the chiral modifier and the substrate on the catalyst surface is believed to involve the formation of diastereomeric complexes, which dictates the stereochemical outcome of the reaction. researchgate.netrsc.org

Table 1: Factors Influencing Enantioselective Hydrogenation

| Factor | Influence on Enantioselectivity |

| Chiral Modifier | Creates a chiral environment on the catalyst surface, directing the stereochemical outcome. Cinchonidine is a commonly used modifier for Pd/Al2O3 catalysts. sigmaaldrich.comresearchgate.net |

| Solvent Polarity | Can have a significant and sometimes contradictory impact on both the reaction rate and the degree of enantioselectivity. researchgate.net |

| Hydrogen Pressure | Affects the reaction rate and can influence the enantiomeric excess of the product. researchgate.net |

| Catalyst Support | The nature of the support material, such as Al2O3, can affect the dispersion and electronic properties of the metal catalyst, thereby influencing catalytic performance. rsc.orgmdpi.com |

The catalytic hydrogenation of this compound leads to the saturation of the double bond within the five-membered ring, resulting in the formation of an indane carboxylic acid derivative. Specifically, the reduction yields 1-methylindane-2-carboxylic acid. sigmaaldrich.com This transformation can also be achieved using other reducing agents, such as sodium amalgam. sigmaaldrich.com The resulting 2,3-dihydro-3-methylindene-2-carboxylic acid, also known as 1-methylindane-2-carboxylic acid, possesses two adjacent chiral centers, and the resolution of its racemic mixture into optically active isomerides has been a subject of study. rsc.org

Reactivity of the Indene System

Beyond the hydrogenation of the double bond, the indene ring system of this compound exhibits reactivity at other positions, including the aromatic ring and the vinylic methyl group.

The benzene (B151609) ring of the indene core is susceptible to electrophilic substitution reactions, a characteristic feature of aromatic compounds. However, the reactivity and regioselectivity of these substitutions are influenced by the existing substituents. While specific studies on the direct electrophilic bromination of this compound are not extensively detailed in the provided context, general principles of electrophilic aromatic substitution apply.

In a related context, the decarboxylative bromination of aromatic carboxylic acids has been explored as a method to introduce a bromine atom onto an aromatic ring. nih.gov This type of reaction, however, involves the loss of the carboxylic acid group and is highly dependent on the electronic nature of the aromatic ring. nih.gov For a standard electrophilic bromination without decarboxylation, the reaction would likely proceed via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The directing effects of the fused five-membered ring and the carboxylic acid group would determine the position of bromination.

Another relevant reaction is the Hell-Volhard-Zelinskii reaction, which allows for the α-bromination of carboxylic acids. libretexts.orglibretexts.org This reaction proceeds via the formation of an acid bromide intermediate, which then enolizes and reacts with bromine at the α-carbon. libretexts.org This would result in bromination at the 2-position of the indene ring, adjacent to the carboxyl group, rather than on the aromatic ring.

The methyl group attached to the double bond (the vinylic methyl group) can also be a site for chemical transformations. While specific reactions involving the vinylic methyl group of this compound are not detailed in the provided search results, the general reactivity of vinylic groups in similar systems can be considered. The vinylic methyl group can potentially undergo radical reactions or be involved in cyclization processes. rsc.org The reactivity of such groups is often harnessed in the synthesis of more complex molecular architectures. For instance, in other indene derivatives, functional groups at this position can participate in various synthetic transformations. researchgate.net

Reactions of the Carboxylic Acid Functional Group

The carboxyl group (-COOH) is the site of several important reactions, including acid-base chemistry and decarboxylation.

As a carboxylic acid, this compound is an organic acid. chemguide.co.uk Like other carboxylic acids, it reacts with bases to form carboxylate salts. libretexts.orgnumberanalytics.com This property is fundamental to its chemical nature. The acidity stems from the ability of the molecule to donate the proton of the hydroxyl group to a base. chemguide.co.uk

The reaction with strong bases, such as sodium hydroxide (B78521) (NaOH), results in the formation of the corresponding sodium salt, sodium 3-methylindene-2-carboxylate, and water. numberanalytics.comlibretexts.org It can also react with weaker bases like sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) to form the salt, water, and carbon dioxide gas. libretexts.org The general scheme for salt formation is a classic acid-base neutralization reaction. numberanalytics.com

General Salt Formation Reactions:

C₁₁H₁₀O₂ + NaOH → C₁₁H₉O₂Na + H₂O

C₁₁H₁₀O₂ + NaHCO₃ → C₁₁H₉O₂Na + H₂O + CO₂

These salts, particularly those of alkali metals, typically exhibit more ionic character and are often soluble in water. libretexts.org

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). libretexts.org For many carboxylic acids, this process requires heating with a substance like soda lime. libretexts.org In this reaction, the -COOH group is replaced by a hydrogen atom. libretexts.org

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, general principles and related reactions offer insight. The decarboxylation of heterocyclic carboxylic acids, such as the structurally similar 3-methyl-1H-indole-2-carboxylic acid, has been achieved by heating in a high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com In some cases, the presence of an acid or a metal catalyst like silver carbonate can facilitate the reaction at lower temperatures or improve yields. google.com

The proposed pathway often involves the loss of CO₂ to form a resonance-stabilized carbanion intermediate, which is then protonated by a proton source in the reaction mixture to yield the final product, 3-methylindene. The stability of the intermediate anion is a critical factor; for decarboxylation to occur without extreme conditions, the resulting charge needs to be stabilized, often through resonance. organicchemistrytutor.com

Table 1: Exemplary Conditions for Decarboxylation of a Related Heterocyclic Carboxylic Acid

| Reactant | Solvent | Catalyst/Additive | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-methyl-1H-indole-2-carboxylic acid | N,N-dimethylformamide | None | 95-100 | 3-methylindole | 62 |

| 3-methyl-1H-indole-2-carboxylic acid | N,N-dimethylformamide | Formic Acid | 95-100 | 3-methylindole | 96 |

| 3-methyl-1H-indole-2-carboxylic acid | Dimethyl Sulfoxide | Silver Carbonate / Acetic Acid | 140 | 3-methylindole | 71 |

Data derived from a patent describing the decarboxylation of 3-methyl-1H-indole-2-carboxylic acid, a compound structurally related to this compound. google.com

Mechanistic Investigations of this compound Reactions

Understanding the step-by-step pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Catalytic hydrogenation is a key reaction for this compound, targeting the alkene functional group. sigmaaldrich.comlibretexts.org This process involves the addition of two hydrogen atoms across the double bond, resulting in a saturated alkane, in this case, 1-methylindane-2-carboxylic acid. sigmaaldrich.comlibretexts.org The reaction is thermodynamically favorable but requires a metal catalyst to proceed. libretexts.org Commonly used catalysts include palladium, platinum, and nickel. libretexts.orglibretexts.org

The mechanism for heterogeneous catalytic hydrogenation generally involves several steps: libretexts.org

Adsorption : Both the alkene (this compound) and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation : The H-H bond is cleaved, and the hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond.

Desorption : The resulting saturated product, which is more weakly adsorbed, detaches from the catalyst surface.

A significant application for this compound is in asymmetric hydrogenation, where the use of a chiral modifier, such as cinchonidine, with a palladium on alumina (Pd/Al₂O₃) catalyst, can lead to the preferential formation of one enantiomer of the product. sigmaaldrich.com This indicates a specific, three-dimensional interaction between the substrate, the chiral modifier, and the catalyst surface during the hydrogen transfer steps.

While the hydrogenation of carboxylic acid groups themselves is challenging and typically requires more forcing conditions or specialized catalysts like ruthenium complexes, the hydrogenation of the C=C double bond in α,β-unsaturated acids like this compound is more readily achieved. nih.govnih.gov

Detailed kinetic studies and reaction pathway analyses provide quantitative data on reaction rates and the energies of intermediates and transition states. While specific kinetic data for reactions of this compound are not widely published, analysis of related systems allows for informed hypotheses.

Catalyst : The type of metal (e.g., Pd, Pt, Ru) and support (e.g., Al₂O₃, C) can dramatically affect reaction speed. libretexts.orgnih.gov

Temperature and Pressure : Higher temperatures and hydrogen pressures generally increase the reaction rate, although they can sometimes negatively impact selectivity. nih.gov

Solvent : The choice of solvent can influence the solubility of reactants and the stability of intermediates. libretexts.org

Additives : In asymmetric hydrogenation, the concentration and structure of the chiral modifier are critical kinetic parameters. sigmaaldrich.com

Kinetic models for complex reactions, such as the synthesis of ketones, are often developed by performing experiments under varying conditions (temperature, reactant ratios, catalyst concentration) to derive a rate law that describes the system's behavior. researchgate.net A similar experimental design could be applied to quantify the kinetics of the esterification, amidation, or hydrogenation of this compound.

Advanced Derivatives and Structural Analogs of 3 Methylindene 2 Carboxylic Acid for Research Applications

Design and Development of Indene-Based Probes

The transformation of indene (B144670) scaffolds into high-avidity probes is a key strategy for visualizing and understanding the function of specific biological targets within a cellular context. This involves the synthesis of derivatives that can selectively bind to a target of interest and are appended with a reporter moiety, such as a fluorescent dye, for detection.

A notable example of an imaging probe derived from a related scaffold is LKS01-B650, which is designed to target the β5i (LMP7) catalytic subunit of the immunoproteasome. The immunoproteasome is a variant of the constitutive proteasome, typically expressed in hematopoietic cells, and plays a critical role in the adaptive immune response. researchgate.netnih.gov Its dysregulation has been implicated in various diseases, making it an important therapeutic and diagnostic target.

LKS01-B650 is a near-infrared fluorescent, activity-based probe that allows for the visualization of the catalytically active immunoproteasome in living cells. researchgate.net The design of such probes often starts with a selective inhibitor of the target enzyme. In a similar vein, the immunoproteasome-selective inhibitor UK-101 was modified to generate fluorescent probes targeting the β1i (LMP2) subunit. researchgate.netnih.gov This was achieved by coupling the inhibitor to a fluorescent dye, such as BODIPY 650/665, which emits in the near-infrared spectrum, allowing for deeper tissue penetration and reduced background autofluorescence. nih.gov Cell-based assays have demonstrated the ability of these probes to selectively label their respective immunoproteasome subunits, providing a valuable tool for studying immunoproteasome biology and its role in disease. researchgate.netresearchgate.net

The labeling of a carboxylic acid-containing molecule like 3-methylindene-2-carboxylic acid to create a probe requires specific chemical strategies. The carboxylic acid group itself is a versatile handle for chemical modification.

Fluorescent Labeling: A common method for fluorescently labeling carboxylic acids involves a coupling reaction with an amine-functionalized fluorescent dye. researchgate.net This is typically achieved through amide bond formation, a reaction often facilitated by a coupling agent such as a carbodiimide. lumiprobe.comtcichemicals.com A wide array of fluorescent dyes with amine-reactive functionalities are commercially available, offering a broad spectrum of excitation and emission wavelengths to suit different imaging applications. tcichemicals.combroadpharm.com Examples of dye classes used for this purpose include coumarins, rhodamines (like ROX), and cyanine (B1664457) dyes (like Cy5.5). lumiprobe.comnih.gov The choice of fluorophore depends on factors like the desired brightness, photostability, and spectral properties compatible with the imaging instrumentation. broadpharm.com

Radiosensitive Labeling: For applications in nuclear imaging (e.g., Positron Emission Tomography or PET), the probe must be labeled with a radionuclide. This process, known as radiolabeling, involves incorporating a radioisotope into the molecule. The strategy for radiosensitive labeling depends on the chosen isotope. For instance, isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are commonly used in PET imaging. Labeling with ¹¹C might involve the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Introducing ¹⁸F, which has a longer half-life, often requires the synthesis of a precursor molecule that can undergo nucleophilic fluorination. The development of such radiotracers is a complex, multi-step process that requires specialized chemistry and facilities.

Exploration of Functionalized Indane and Indole (B1671886) Carboxylic Acid Scaffolds

The exploration of structurally related scaffolds, such as indane and indole carboxylic acids, provides valuable insights into the chemical features required for biological activity. These studies help in understanding how modifications to the core structure influence the molecule's interaction with its biological target.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. For indole-2-carboxylic acid derivatives, numerous SAR studies have been conducted to develop potent enzyme inhibitors for various targets.

For example, research into inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy, has utilized the indole-2-carboxylic acid scaffold. nih.govsci-hub.se In one study, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and evaluated. The results showed that certain substitutions on the indole ring were critical for inhibitory potency against both IDO1 and TDO. nih.gov Specifically, compound 9o-1 emerged as a potent dual inhibitor with IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.gov

Another SAR study focused on developing allosteric modulators for the cannabinoid receptor 1 (CB1) using indole-2-carboxamides. nih.gov This research demonstrated that modifications at the C3 position of the indole ring significantly impacted the allosteric effects of the ligands. The study identified that while the indole ring itself was important for binding affinity, the nature of the C3 substituent was crucial for the desired modulatory activity. nih.gov

Furthermore, the indole-2-carboxylic acid nucleus has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.org Through structural optimization, a derivative, 17a , was found to have a marked inhibitory effect on integrase, with an IC₅₀ value of 3.11 µM. rsc.org Molecular modeling suggested that a halogenated benzene (B151609) ring at the C6 position of the indole could effectively interact with the viral DNA. rsc.org

These examples underscore the power of SAR studies in refining the structure of indole-2-carboxylic acid derivatives to achieve high potency and selectivity for a given biological target.

Beyond SAR studies, the synthesis and evaluation of a diverse range of indane and indole analogs have led to the discovery of compounds with various biological activities. yyu.edu.tr Natural and synthetic molecules containing the indole nucleus are precursors to many pharmaceutical products and exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. yyu.edu.trresearchgate.net

For instance, novel 3-substituted 2-methyl indole analogs have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), enzymes relevant to various pathological conditions. yyu.edu.tr In this research, an azido-substituted indole analog demonstrated good inhibitory potential against both enzymes. yyu.edu.tr

In another study, a series of indole aryl sulfonamides were synthesized and tested as aromatase inhibitors, a target for breast cancer therapy. nih.gov Four of the synthesized compounds were found to inhibit the aromatase enzyme in the sub-micromolar range. nih.gov

Furthermore, bis-indole analogs, synthesized through the condensation of an indole with an aldehyde, have shown promising antimicrobial activity against various bacterial strains. rjptonline.org These studies highlight the versatility of the indole scaffold in generating biologically active molecules. The synthetic accessibility of these analogs allows for the creation of large libraries of compounds for screening against different biological targets. rjptonline.orgumich.edu

Below is a table summarizing the biological activities of some indole analogs:

| Scaffold | Derivative/Analog | Biological Target/Activity | Key Findings |

|---|---|---|---|

| Indole-2-carboxylic acid | 6-acetamido derivatives (e.g., 9o-1) | IDO1/TDO Inhibition | Potent dual inhibitors with low micromolar IC₅₀ values. nih.gov |

| Indole-2-carboxamide | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | CB1 Receptor Allosteric Modulation | Effective allosteric antagonist of CB1 G protein coupling. nih.gov |

| Indole-2-carboxylic acid | C6 halogenated benzene derivatives (e.g., 17a) | HIV-1 Integrase Inhibition | Marked inhibition with an IC₅₀ of 3.11 µM. rsc.org |

| 3-substituted 2-methyl indole | 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone | AChE/GST Inhibition | Good inhibitor for both enzymes. yyu.edu.tr |

| Indole aryl sulfonamide | Various derivatives | Aromatase Inhibition | Four compounds showed sub-micromolar inhibition. nih.gov |

| Bis-indole | Various derivatives | Antimicrobial Activity | Promising results against several bacterial strains. rjptonline.org |

Bioisosteric Strategies in Molecular Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group or a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic properties. drughunter.comnih.gov This approach is particularly relevant when dealing with a functional group like a carboxylic acid, which can sometimes lead to poor metabolic stability or limited cell permeability. nih.gov

The replacement of a carboxylic acid with a bioisostere is a well-established tactic to improve a drug candidate's profile. openaccessjournals.comsci-hub.se A variety of functional groups can serve as bioisosteres for carboxylic acids. Classical bioisosteres include tetrazoles, which are acidic heterocycles that can mimic the charge and geometry of a carboxylate group. drughunter.com For example, the angiotensin II receptor antagonist losartan (B1675146) incorporates a tetrazole ring as a carboxylic acid bioisostere. drughunter.com However, the high acidity of tetrazoles can also lead to poor membrane permeability. drughunter.com

Other heterocyclic bioisosteres for carboxylic acids include 5-oxo-1,2,4-oxadiazoles and related thiadiazoles, which are less acidic and can offer improved oral absorption. drughunter.com Hydroxamic acids are another class of carboxylic acid bioisosteres, known for their metal-chelating properties. nih.govopenaccessjournals.com However, they can sometimes suffer from low bioavailability and potential toxicity. openaccessjournals.com

Non-classical bioisosteres are structurally distinct but can achieve similar biological effects. drughunter.com The choice of a bioisosteric replacement is highly context-dependent, and what works for one target may not work for another. nih.gov Therefore, a rational application of bioisosteric replacements, often involving the screening of a panel of different isosteres, is a common practice in drug discovery to optimize the properties of a lead compound. nih.govopenaccessjournals.com This strategy allows medicinal chemists to fine-tune the physicochemical properties of a molecule to achieve the desired therapeutic profile. drughunter.com

Below is a table of common carboxylic acid bioisosteres:

| Carboxylic Acid Bioisostere | Key Features | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Tetrazole | Acidic heterocycle, planar geometry. drughunter.com | Mimics charge and geometry of carboxylate. drughunter.com | High acidity can lead to poor membrane permeability. drughunter.com |

| 5-oxo-1,2,4-oxadiazole | Less acidic heterocycle. drughunter.com | Can improve oral drug absorption compared to tetrazoles. drughunter.com | Synthesis can be more complex. |

| Hydroxamic acid | Metal-chelating properties. nih.govopenaccessjournals.com | Can offer different interaction profiles. | Potential for low bioavailability and toxicity. openaccessjournals.com |

| Sulfonamide | Non-planar geometry compared to carboxylic acid. openaccessjournals.com | Can alter binding mode and improve properties. | Different electronic and steric profile. |

Application of Carboxylic Acid Bioisosteres (e.g., tetrazoles, hydroxyisoxazoles) in Designing this compound Analogs

The replacement of the carboxylic acid in this compound with bioisosteres like tetrazoles and hydroxyisoxazoles represents a rational strategy to modulate its properties while preserving its core binding functions. nih.gov This approach is widely used to enhance potency, improve metabolic stability, and increase oral bioavailability. google.com

Tetrazoles: The 5-substituted-1H-tetrazole ring is one of the most successful and frequently used bioisosteres for a carboxylic acid. google.comgoogle.com Its key advantage lies in its similar acidity (pKa ≈ 4.5–4.9) to a carboxylic acid, allowing it to exist in an ionized state at physiological pH and mimic the crucial charge-based interactions of the carboxylate group. google.com Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids. google.com In a hypothetical analog of this compound, the tetrazole ring would be positioned to replicate the electrostatic interactions of the original carboxylate.

Hydroxyisoxazoles: The 3-hydroxyisoxazole group is another planar, acidic heterocycle used as a carboxylic acid surrogate. nih.gov With a pKa value typically in the range of 4-5, it also acts as an effective mimic. nih.gov The substitution can lead to derivatives with altered lipophilicity and hydrogen bonding patterns, which can be fine-tuned to improve cell permeability and target engagement. nih.gov Designing an analog where the carboxylic acid of this compound is replaced by a 3-hydroxyisoxazole moiety would be a valid approach to explore new structure-activity relationships (SAR).

Below is a comparative table of the physicochemical properties of these bioisosteres, which are critical considerations in the design of new analogs.

| Functional Group | Typical pKa | Lipophilicity (Compared to COOH) | Key Features |

| Carboxylic Acid | ~4–5 | Baseline | Forms strong H-bonds; ionizable; potential metabolic liability. google.comsciforum.net |

| Tetrazole | ~4.5–4.9 | More lipophilic | Planar; similar acidity to COOH; metabolically more stable; larger size. google.com |

| 3-Hydroxyisoxazole | ~4–5 | More lipophilic | Planar; similar acidity to COOH; offers different H-bonding vectors. nih.gov |

This table presents generalized data from medicinal chemistry literature and is not based on experimental data for this compound analogs.

Impact of Bioisosteric Replacements on Ligand-Target Interactions

Changes in Geometry and Hydrogen Bonding: The hydrogen-bonding environment of a tetrazole differs from that of a carboxylic acid. While a carboxylate typically accepts hydrogen bonds through its two oxygen atoms, a deprotonated tetrazolate ring presents multiple nitrogen atoms as potential hydrogen bond acceptors, distributed over a larger surface area. sciforum.net The acidic proton of a tetrazole is also positioned further from the core scaffold compared to a carboxylic acid, which can alter the optimal binding geometry within a protein's active site. google.com This might allow a 3-methylindene-tetrazole analog to form new, potentially stronger interactions with receptor residues that were not possible for the parent compound.

Impact on Ligand Conformation: The steric bulk of the bioisostere can influence the preferred conformation of the ligand. The replacement of the relatively small carboxylic acid with a larger tetrazole ring could introduce subtle conformational constraints on the 3-methylindene scaffold, potentially pre-organizing the molecule into a more favorable conformation for binding and thus increasing affinity.

Modulation of Electrostatic and Cation-π Interactions: The primary role of the acidic group is often to form a salt bridge with a positively charged residue (like arginine or lysine) in the binding pocket. Both tetrazoles and hydroxyisoxazoles can effectively replicate this key interaction. However, the aromatic nature of these heterocyclic rings introduces the possibility of additional, favorable interactions that are not available to a simple carboxylic acid. For instance, the electron-rich π-system of the bioisostere could engage in cation-π interactions with a nearby cationic residue, providing an additional anchor point and enhancing binding affinity.

The theoretical impact of these replacements on the interactions of a hypothetical this compound analog is summarized below.

| Bioisostere | Potential Impact on Ligand-Target Interaction | Rationale |

| Tetrazole | Altered H-bond geometry; potential for new interactions. | Different spatial arrangement of H-bond acceptors (nitrogens vs. oxygens); larger size may access new contact points. google.comsciforum.net |

| 3-Hydroxyisoxazole | Modified H-bond network; potential for π-stacking or cation-π interactions. | Aromatic ring system offers different electronic properties compared to a carboxylate. nih.gov |

This table is a theoretical projection based on general principles of medicinal chemistry and does not represent observed data for specific analogs of this compound.

Biological and Pharmacological Relevance of 3 Methylindene 2 Carboxylic Acid and Its Bioactive Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives based on the indene (B144670) and indane carboxylic acid framework have been shown to interact with several critical enzymes, indicating a broad potential for therapeutic applications. These interactions range from the highly specific targeting of immune system components to the modulation of enzymes involved in inflammation and metabolic signaling.

Interaction with Immunoproteasome Subunits (e.g., LMP7)

The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells and is crucial for processing antigens for the adaptive immune response. Its catalytic activity is conferred by subunits including LMP2, MECL-1, and LMP7. Due to its role in cytokine production and T-cell differentiation, the immunoproteasome, and particularly the LMP7 subunit, has emerged as a significant target in the study of autoimmune diseases.

Notably, 3-Methylindene-2-carboxylic acid itself serves as a precursor in the synthesis of specialized molecular probes designed to target this enzyme subunit. It was utilized in the creation of LKS01-B650, an imaging probe that selectively binds to the catalytically active LMP7 subunit, enabling its visualization in living cells. sigmaaldrich.com This application underscores the utility of the this compound structure in developing tools to investigate the function and inhibition of the immunoproteasome. The development of selective inhibitors for immunoproteasome subunits is an active area of research, as co-inhibition of both LMP7 and LMP2 has been shown to be potentially synergistic and advantageous for treating autoimmune conditions.

Inhibition of Cytosolic Phospholipase A2 (cPLA2) by Related Indole (B1671886) Carboxylic Acid Derivatives

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in the inflammatory process, responsible for releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Inhibition of cPLA2 is therefore a compelling strategy for developing anti-inflammatory agents.

While direct studies on this compound are limited in this context, extensive research has been conducted on structurally related indole-2-carboxylic acid derivatives. google.com These studies have elucidated important structure-activity relationships for the inhibition of cPLA2. Key findings indicate that:

The carboxylic acid group at position 2 of the indole ring is crucial for activity; replacing it with acetic or propionic acid groups diminishes inhibitory potency.

The length of an acyl chain at position 3 significantly influences enzyme inhibition, with optimal activity observed for chains of 12 or more carbons.

Specific derivatives, such as 1-methyl-3-octadecanoylindole-2-carboxylic acid, have demonstrated inhibitory activity with a reported IC50 value of 8 µM. google.com

Further optimization led to the development of highly potent inhibitors like 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, which, with an IC50 of 0.5 µM, was found to be approximately 20-fold more active than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone.

These findings on indole-2-carboxylic acids provide a valuable framework for the potential design and evaluation of indene-based analogs as cPLA2 inhibitors.

Modulation of Protein-Tyrosine Phosphatase 1B (PTP-1B) by Methylindane-Containing Analogs

Protein-tyrosine phosphatase 1B (PTP-1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Its overexpression is linked to insulin resistance, making it a prime therapeutic target for type 2 diabetes and obesity. google.comjst.go.jp Consequently, there is significant interest in discovering potent and selective PTP-1B inhibitors.

Analogs containing a methylindane scaffold have been identified as effective inhibitors of PTP-1B. A novel series of compounds featuring a 2-methylindane moiety demonstrated dual activity, acting as both PTP-1B inhibitors and PPARγ agonists. google.com One of the most potent compounds identified from this series exhibited significant PTP-1B inhibition, as detailed in the table below. The dual functionality of such compounds is particularly noteworthy, as it suggests a multi-pronged approach to improving insulin sensitivity.

Receptor Agonism and Antagonism

Beyond enzyme inhibition, derivatives of the indane and indene framework have been explored as ligands for nuclear receptors, which are critical regulators of gene expression involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Partial Agonism by Substituted Indane Derivatives

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. While full agonists like rosiglitazone (B1679542) are effective at enhancing insulin sensitivity, they are associated with significant side effects. This has driven the search for partial agonists, which are believed to offer a safer therapeutic profile by retaining the insulin-sensitizing effects while minimizing adverse events. google.com

The indane scaffold has proven to be a valuable "head group" for designing such partial agonists. Substituted indanylacetic acids have been developed as potent PPAR activators. google.com Specifically, a derivative containing a 2-methylindane-2-yl group was identified as a selective PPARγ partial agonist with an EC50 of 85 nM. This compound demonstrated the ability to improve glucose and triglyceride levels in a diabetic animal model without the side effects of weight gain and edema associated with full agonists. google.com

Table 1: Dual Activity of a Methylindane-Containing Derivative

| Compound Name | PTP-1B Inhibition (IC50) | PPARγ Agonism (EC50) | Receptor Selectivity |

|---|

Data sourced from Chemical & Pharmaceutical Bulletin, 2008. google.com

Exploration of Other Nuclear Receptor Interactions

Nuclear receptors function as ligand-activated transcription factors and typically operate by forming heterodimers with the Retinoid X Receptor (RXR). The ability of indane and indene derivatives to act as ligands for PPARγ suggests they may also interact with other members of this superfamily, such as Liver X Receptors (LXRs) or Farnesoid X Receptor (FXR), which also play roles in cholesterol and bile acid metabolism.

The molecular basis for ligand interaction involves binding to a specific pocket within the receptor's ligand-binding domain. The structural features of indane-based PPARγ ligands could potentially allow them to fit into the binding sites of other nuclear receptors. While specific research on this compound derivatives targeting other nuclear receptors is not yet prominent, the established activity at PPARγ provides a strong rationale for broader screening against other receptors in the superfamily to uncover new pharmacological activities.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-3-octadecanoylindole-2-carboxylic acid |

| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid |

| Arachidonyl trifluoromethyl ketone |

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt |

| Rosiglitazone |

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. These investigations guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. While direct and extensive SAR studies on this compound are not widely published, the principles can be understood from research on structurally related indole and indene derivatives, particularly those targeting the immunoproteasome.

The biological activity of indene and indole derivatives is highly dependent on the nature and position of their substituents. Key structural features that are often manipulated in SAR studies include the core heterocyclic ring, the carboxylic acid group, and various appended functional groups.

For instance, in the development of noncovalent inhibitors for the immunoproteasome's β5i subunit, a key therapeutic target for autoimmune disorders, SAR studies have revealed critical determinants for potency and selectivity. nih.gov Research on N,C-capped dipeptides has shown that:

Hydrophobic Caps: A bulky, hydrophobic N-cap is generally preferred for activity. nih.gov Inhibitors featuring a 3-methyl-1H-indene N-cap have been noted to display high selectivity for the β5i subunit over its constitutive counterpart, β5c. nih.gov

P1 Site Interactions: The group interacting with the S1 pocket of the enzyme is a major driver of selectivity. While a naphthyl ring is a known driver, an indole moiety was found to be an acceptable substitute, suggesting the importance of a hydrophobic pocket with a hydrogen-bond acceptor. nih.gov

P3 Side Chain: Modifying the P3 side chain, such as replacing asparagine with a glutamine featuring a t-butyl amide, significantly improved potency against both β5i and β5c without compromising selectivity. nih.gov

These findings underscore that specific substitutions on the core structure are crucial for fine-tuning the interaction with a biological target. The 3-methylindene group, in particular, has been identified as a favorable feature for achieving subunit selectivity in immunoproteasome inhibitors. nih.gov

Table 1: SAR Insights from Dipeptide Immunoproteasome Inhibitor Studies

| Structural Position | Modification | Impact on Activity | Reference |

| N-Cap | Use of 3-methyl-1H-indene | High β5i-selectivity | nih.gov |

| P1 Site | Replacement of naphthyl with indole | Maintained activity, indicating hydrophobic pocket preference | nih.gov |

| P3 Side Chain | Gln with t-butyl amide vs. Asn | 3- to 50-fold improved potency for β5i | nih.gov |

Conformational analysis and pharmacophore mapping are computational techniques used to understand the three-dimensional arrangement of a molecule (conformation) and to identify the essential spatial arrangement of features required for biological activity (pharmacophore). These methods are critical for designing novel molecules that can fit into a target's binding site with high affinity.

A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. By aligning a series of active molecules and identifying their common pharmacophoric features, researchers can create a hypothesis of the essential interactions with the biological target. This model can then be used to screen virtual libraries for new potential drugs or to guide the design of new derivatives.

While specific conformational and pharmacophore studies for this compound are not detailed in available literature, its utility as a synthetic building block for biologically active molecules implies its inherent structural value. For example, its rigid bicyclic framework and the specific orientation of its methyl and carboxylic acid groups provide a defined scaffold that can be used to position other functional groups in a precise three-dimensional space to interact with a target like the immunoproteasome. nih.gov

Preclinical Potential and Therapeutic Implications

The therapeutic potential of this compound is inferred from its role as a precursor to bioactive molecules and the activities observed in structurally similar compounds.

A significant link between this compound and immunomodulation comes from its use in the synthesis of selective probes for the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in immune cells, where it plays a critical role in processing proteins for antigen presentation and in cytokine signaling. nih.gov Its subunits, particularly LMP7 (β5i), are validated therapeutic targets for autoimmune diseases and certain cancers. nih.gov

Selective inhibition of the immunoproteasome is considered a promising therapeutic strategy to suppress autoimmune diseases without causing the broad toxicity associated with non-selective proteasome inhibitors. nih.gov The development of highly selective inhibitors is therefore a key research goal. nih.govnih.gov Studies on indole and imidazolidine (B613845) derivatives have demonstrated that these classes of compounds can reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in preclinical models of inflammation. nih.gov Furthermore, indole-3-acetic acid, a related metabolite, has been shown to alleviate inflammatory responses in macrophages by inducing the anti-inflammatory enzyme heme oxygenase-1 (HO-1). mdpi.comnih.gov This body of evidence suggests that the indole/indene scaffold is a promising starting point for developing novel anti-inflammatory and immunomodulatory agents.

The indole core structure is also explored in the context of metabolic disorders. Research into tryptoline-3-carboxylic acid derivatives, which share a fused heterocyclic system similar to indene, has identified potential antidiabetic agents. nih.govsemanticscholar.orgnih.gov In a study using a streptozotocin-induced diabetic rat model, a series of sulfonyl derivatives of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid were synthesized and evaluated. nih.govnih.gov

The study found that while the parent compound had minimal effect, derivatization at the nitrogen of the tetrahydropyridine (B1245486) ring led to compounds with varying levels of antidiabetic activity. nih.govsemanticscholar.org The derivative 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) was found to possess the most potent activity, significantly reducing blood glucose levels in the animal model. nih.govnih.gov This highlights that modifications to the core indole carboxylic acid structure can impart significant anti-hyperglycemic properties, suggesting that derivatives of this compound could also be explored for similar applications.

Table 2: Antidiabetic Activity of Tryptoline-3-Carboxylic Acid Derivatives in a Diabetic Rat Model

| Compound | Derivative Structure | Activity Level | Reference |

| DM2 | 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid | No significant activity | nih.govsemanticscholar.org |

| DM3 | 2-(methylsulfonyl)- derivative | Less active | nih.govsemanticscholar.org |

| DM4 | 2-(phenylsulfonyl)- derivative | Less active | nih.govsemanticscholar.org |

| DM5 | 2-(p-toluenesulfonyl)- derivative | Potent antidiabetic activity | nih.govsemanticscholar.orgnih.gov |

The indole nucleus is a well-established pharmacophore in antiviral drug discovery. During the COVID-19 pandemic, research efforts identified a water-soluble derivative of indole-3-carboxylic acid with potent antiviral activity against SARS-CoV-2 in vitro.

This compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM. It was found to have a high selectivity index (SI = 78.6) and an IC₅₀ of 1.06 µg/mL. Its proposed mechanisms of action include the suppression of syncytium formation induced by the viral spike protein and interferon-inducing activity. The structural similarity of this active compound to this compound suggests that the broader class of indole/indene carboxylic acids represents a valuable scaffold for the development of new antiviral therapies.

Spectroscopic and Advanced Analytical Characterization of 3 Methylindene 2 Carboxylic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 3-Methylindene-2-carboxylic acid is expected to be dominated by features characteristic of a carboxylic acid. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state, the O-H stretching vibration of the carboxyl group presents as a very broad and strong absorption band, typically spanning from 3300 to 2500 cm⁻¹. libretexts.org

The carbonyl (C=O) stretch is another prominent feature, expected to appear as a strong, sharp band in the range of 1760-1690 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the indene (B144670) ring system. Additionally, the C-O stretching vibration associated with the carboxylic acid group is anticipated to produce a band between 1320 and 1210 cm⁻¹. libretexts.org The spectrum would also contain C-H stretching bands for the aromatic and aliphatic protons, typically just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR, often for solid or liquid samples without extensive preparation. The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum. For this compound, the peak positions and general features would be consistent with those identified by standard FTIR, providing information on the key carboxylic acid and indene functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, the exact arrangement of hydrogen and carbon atoms can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The most downfield signal is expected to be the acidic proton of the carboxylic acid group, which typically appears as a broad singlet in the range of 10-12 ppm. pressbooks.pub This signal's broadness is due to hydrogen bonding and chemical exchange.

The aromatic protons on the fused benzene (B151609) ring would resonate in the typical aromatic region, approximately 7.0-8.0 ppm. pressbooks.pub The exact chemical shifts and splitting patterns would depend on their position relative to the other substituents. The methylene (B1212753) (CH₂) protons at the C1 position of the indene ring are aliphatic but are adjacent to an aromatic system, placing their expected chemical shift around 3.5 ppm. The methyl (CH₃) group protons at the C3 position are attached to a double bond and would likely appear as a singlet around 2.0-2.5 ppm. pressbooks.pub

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Aromatic (H4, H5, H6, H7) | 7.0 - 8.0 | Multiplets |

| Methylene (C1-H₂) | ~3.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbonyl carbon of the carboxylic acid group would be the most deshielded, with a chemical shift in the 165-185 ppm range. oregonstate.educhemguide.co.uk

The sp²-hybridized carbons of the indene ring system, including the aromatic carbons and the double bond carbons (C2 and C3), would appear between 115-150 ppm. chemguide.co.uk The aliphatic methylene carbon (C1) would be found further upfield, likely in the 30-40 ppm range. The methyl carbon (C3-CH₃) would be the most shielded, appearing at approximately 10-20 ppm. chemguide.co.uk

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O (Carboxylic Acid) | 165 - 185 |

| Aromatic & C=C (C2, C3, C3a, C4, C5, C6, C7, C7a) | 115 - 150 |

| Methylene (C H₂) | 30 - 40 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, it would confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. princeton.edu This would allow for the definitive assignment of each proton signal to its attached carbon (e.g., linking the methyl proton signal to the methyl carbon signal).

Without experimental data, a detailed analysis of these 2D correlations remains speculative but would be the standard method employed to verify the structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for elucidating the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides data for both molecular formula confirmation and structural investigation.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₀O₂, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This high-precision measurement, typically within a few parts per million (ppm) of the theoretical value, provides strong evidence for the assigned molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | Theoretical Exact Mass | 174.068080 |